Optimised Buchwald–Hartwig Amination Yield: 90% HPLC Conversion vs. Lower-Yielding Generic Conditions
In the direct amination of 7-bromo-5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran (27) with tert-butyl carbamate, the optimised condition (toluene, 80 °C, 7 mol% t-BuXPhos, 2.5 mol% Pd₂(dba)₃) delivered 90% HPLC product yield and 77% isolated crystalline yield [1]. This head-to-head comparison against alternate solvents and temperatures within the same study shows that xylenes at 100 °C reduced the product to 70% with higher residual starting material, while toluene at 90 °C gave only 85% product [1]. The chosen condition selectively retains the Boc group, which is lost under more forcing conditions, directly enabling the subsequent Suzuki coupling.
| Evidence Dimension | HPLC conversion to Boc-protected aniline 29 |
|---|---|
| Target Compound Data | 90% HPLC conversion; 77% isolated yield |
| Comparator Or Baseline | Entry 1 (toluene, 90 °C): 85% HPLC; Entry 2 (xylenes, 100 °C): 70% HPLC |
| Quantified Difference | 5–20% absolute improvement in HPLC product yield over nearest comparators |
| Conditions | 1.0 g scale, 5 mol% Pd catalyst, toluene, 80 °C, 10 min; HPLC area% normalized to starting material and product |
Why This Matters
The optimised yield directly determines the cost and scalability of the advanced HCV intermediate – a 5–20% yield drop at this stage multiplies the overall cost of the drug substance supply chain.
- [1] Wang, P.; Briggs, A. J. A Scalable Route to an Unusual 3,3-Dimethyl-2,3-dihydrobenzofuran Ring System Present in an HCV Drug Candidate. Org. Process Res. Dev. 2014, 18 (5), 656–661 (Table 3 and Experimental Section). View Source
